2-Hydroxyethyl acrylate

Beschreibung

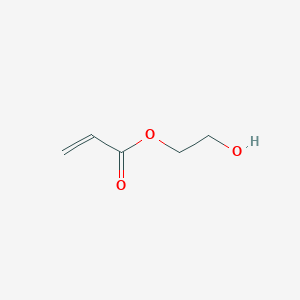

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIGHNLMNHATMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-58-7, 26022-14-0, 9051-31-4 | |

| Record name | Polyethylene glycol monoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol monoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022123 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Clear colorless liquid | |

CAS No. |

818-61-1 | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (USCG, 1999), -60.2 °C | |

| Record name | HYDROXYETHYLACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Hydroxyethyl Acrylate: A Comprehensive Technical Guide

Introduction

2-Hydroxyethyl acrylate (HEA), a key functional monomer, holds a significant position in the landscape of polymer chemistry and material science. As an ester of acrylic acid and ethylene glycol, it possesses a unique bifunctional nature, containing both a reactive acrylate group for polymerization and a primary hydroxyl group for subsequent chemical modifications. This dual functionality makes HEA a versatile building block for a wide array of polymers with tailored properties, driving its use in numerous industrial and research applications, from high-performance coatings and adhesives to advanced biomedical materials. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis and polymerization methodologies, key applications, and safety considerations.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild, ester-like odor.[1][2] Its fundamental properties are summarized in the tables below, providing a quantitative overview for researchers and chemical engineers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 818-61-1 | [3] |

| Molecular Formula | C5H8O3 | [4] |

| Molecular Weight | 116.11 g/mol | [1][5] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Ester-like, mild pungent | [1] |

| Density | 1.106 g/cm³ at 25 °C | [1][2] |

| Boiling Point | 200 °C | [1][2] |

| Freezing Point | < -60 °C | [1][2] |

| Flash Point | 101 °C | [1][2] |

| Viscosity | 11.17 mPa·s at 25 °C | [1] |

| Vapor Pressure | 0.1 mbar at 21.4 °C | [1][2] |

| Refractive Index | 1.447 - 1.452 at 20 °C | [6] |

| Solubility | Miscible with water and soluble in common organic solvents. | [7] |

Table 2: Chemical Specifications of this compound

| Property | Value | Reference(s) |

| Purity | min. 98.5% | [1] |

| Acid Value | max. 2.5 mg KOH/g | [1] |

| Water Content | max. 0.15% | [1] |

| Color (APHA) | max. 10 | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of acrylic acid with ethylene glycol.[8]

Methodology:

-

A mixture of acrylic acid (0.17 moles), ethylene glycol (105.4 g), and iodine (0.1 g, 0.4 mmol) as a catalyst is prepared in a reaction flask.[8]

-

The mixture is heated to boiling and refluxed for 4 hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[8]

-

After completion, the reaction mixture is cooled to room temperature.

-

A cold sodium chloride aqueous solution is added to the mixture.

-

The product, this compound, is extracted into dichloromethane.[8]

-

The organic phase is washed sequentially with a 5% sodium thiosulfate (Na2S2O3) aqueous solution and brine.[8]

-

The organic layer is then dried over magnesium sulfate (MgSO4).[8]

-

The solvent is removed by evaporation under vacuum.

-

The final product is purified by distillation to yield this compound.[8]

Caption: Synthesis workflow for this compound.

Bulk Polymerization of this compound

Bulk polymerization is a straightforward method to produce poly(this compound) (PHEA).[9]

Methodology:

-

Purified this compound monomer is placed in glass ampoules.

-

A chemical initiator, such as azobisisobutyronitrile (AIBN), is added to the monomer.

-

The ampoules are subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.[9]

-

The ampoules are then sealed under vacuum.

-

Polymerization is carried out by placing the ampoules in a constant temperature oil bath (e.g., 50 °C, 60 °C, or 70 °C) for a specified duration.[9]

-

After the desired time, the ampoules are removed and cooled to quench the polymerization.

-

The ampoules are broken open, and the resulting polymer is purified by extracting the unreacted monomer with a suitable solvent, such as methanol.[9]

Caption: Experimental workflow for bulk polymerization of HEA.

Applications

The versatile properties of this compound and its polymers lead to their use in a wide range of applications:

-

Coatings and Paints: HEA is extensively used in the formulation of automotive, industrial, and architectural coatings.[10] It enhances adhesion, weather resistance, and durability.[10] The hydroxyl groups allow for crosslinking with isocyanates or melamine resins, resulting in high-performance coating systems.

-

Adhesives and Sealants: Due to its excellent bonding properties, HEA is a common component in construction, automotive, and packaging adhesives.[10][11]

-

Resins and Plastics: It is used as a comonomer in the production of various polymers and as a crosslinking agent to modify the properties of plastics and rubbers.[8]

-

UV Curable Systems: HEA plays a crucial role in radiation-curable formulations, including UV and electron beam (EB) curing systems for inks, varnishes, and industrial coatings.[10][12]

-

Hydrogels for Biomedical Applications: Poly(this compound) is a hydrophilic polymer used in biomedical applications such as the manufacturing of soft contact lenses, wound dressings, and as a component in drug delivery systems.[2][12]

-

Textiles: In the textile industry, HEA is used to improve the dyeability of fabrics and enhance their softness and durability.[11]

-

Personal Care Products: It can be found in the formulation of lotions, creams, and hair care products, where it acts as a moisturizer and improves texture.[11]

Safety and Handling

This compound is a reactive chemical and requires careful handling.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H302: Harmful if swallowed. | |

| H311: Toxic in contact with skin. | ||

| H314: Causes severe skin burns and eye damage. | ||

| H317: May cause an allergic skin reaction. | ||

| H400: Very toxic to aquatic life. | ||

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | |

| P273: Avoid release to the environment. | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | ||

| P302 + P352: IF ON SKIN: Wash with plenty of water. | ||

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P405: Store locked up. | ||

| P501: Dispose of contents/container to an approved waste disposal plant. |

To prevent polymerization during storage, this compound must be stored under air, as oxygen is required for the stabilizer (often hydroquinone monomethyl ether) to be effective.[9] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of heat. The storage temperature should not exceed 35°C.[9]

References

- 1. prepchem.com [prepchem.com]

- 2. Polymerization and characterization of this compound [open.metu.edu.tr]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Polymerization of this compound in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates - Google Patents [patents.google.com]

- 12. This compound, 97%, stabilized 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical and chemical properties of 2-Hydroxyethyl acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl acrylate (2-HEA) is a versatile functional monomer widely utilized in the synthesis of polymers for a diverse range of applications, including coatings, adhesives, resins, and biomedical hydrogels. Its unique bifunctional nature, possessing both a polymerizable acrylate group and a reactive hydroxyl group, allows for the formation of polymers with tailored properties such as enhanced adhesion, flexibility, weatherability, and sites for post-polymerization crosslinking. This technical guide provides an in-depth overview of the core physical and chemical properties of 2-HEA, detailed experimental protocols for its characterization, and a review of its key chemical reactions, including synthesis and polymerization.

Core Physical and Chemical Properties

This compound is a colorless, viscous liquid with a mild, ester-like odor.[1][2] It is miscible with water and soluble in many common organic solvents.[3][4] The following tables summarize its key physical and chemical properties based on available literature and technical data sheets.

Table 1: Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Formula | C₅H₈O₃ | - | - |

| Molecular Weight | 116.12 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Ambient |

| Odor | Ester-like, mild pungent | - | - |

| Density | 1.106 | g/cm³ | @ 25°C |

| 1.11 | g/cm³ | @ 20°C | |

| Boiling Point | ~210 | °C | @ 1 atm (1013 hPa)[1][5] |

| 90 - 92 | °C | @ 12 mmHg[6][7] | |

| Melting Point | -60 | °C | - |

| Flash Point | 101 | °C | Closed Cup[3][8][9] |

| Vapor Pressure | 7.0 | Pa | @ 25°C[3] |

| 0.1 | mbar (10 Pa) | @ 21.4°C[8][9] | |

| Viscosity | 5.2 | mm²/s | @ 15°C[3] |

| 11.17 | mPa·s | @ 25°C[8][9] | |

| Refractive Index | ~1.45 | - | n20/D[4][6][10] |

| Water Solubility | Miscible | - | @ 20-25°C[3][5] |

| Log P (Octanol/Water) | -0.21 | - | - |

Table 2: Chemical Specifications and Reactivity Data

| Parameter | Typical Value | Method |

| Purity (Assay) | >95.0 - 98.5% | Gas Chromatography[6][8] |

| Acid Content | < 2.5 mg KOH/g | ASTM D1613[8][11] |

| Water Content | < 0.15% | ASTM E203 (Karl Fischer)[8] |

| Standard Inhibitor | 200 - 650 ppm MEHQ | HPLC or ASTM D3125[8][12] |

| Heat of Polymerization | -121 | cal/g (-5.06 x 10⁵ J/kg)[1] |

| Monomethyl ether of hydroquinone |

Chemical Synthesis and Key Reactions

2-HEA's dual functionality is central to its utility. It readily undergoes polymerization via its acrylate group and can be modified at its hydroxyl group.

Synthesis of this compound

A common industrial synthesis route involves the reaction of acrylic acid with ethylene oxide.[3][13] This reaction is typically catalyzed and performed under controlled temperature to yield 2-HEA with high purity.

Caption: Synthesis of this compound from Acrylic Acid and Ethylene Oxide.

Free-Radical Polymerization

2-HEA readily forms homopolymers and copolymers through free-radical polymerization.[4][11] The process involves initiation, propagation, and termination steps to form poly(this compound) (PHEA), a hydrophilic polymer.

Caption: General mechanism of Free-Radical Polymerization of 2-HEA.

Atom Transfer Radical Polymerization (ATRP)

For applications requiring well-defined polymer architectures, such as in drug delivery, controlled radical polymerization techniques like ATRP are employed. ATRP allows for the synthesis of PHEA with predetermined molecular weights and low polydispersity.[14][15]

Caption: Logical workflow for Atom Transfer Radical Polymerization (ATRP) of 2-HEA.

Crosslinking via Hydroxyl Group

The pendant hydroxyl groups on the PHEA backbone are available for subsequent reactions, most notably crosslinking. Reaction with diisocyanates, for example, forms a durable polyurethane-polyacrylate network, enhancing the mechanical properties of the material.[11]

Caption: Crosslinking of Poly(2-HEA) chains with a diisocyanate molecule.

Experimental Protocols

Accurate characterization of 2-HEA is critical for quality control and research applications. The following sections describe generalized protocols for key analytical tests.

Purity Determination by Gas Chromatography (GC)

Objective: To quantify the purity of 2-HEA and identify the presence of impurities, such as ethylene glycol diacrylate.

Methodology:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., HP-INNOWAX), is suitable for separating acrylates.[16]

-

Carrier Gas: High-purity helium or nitrogen.

-

Sample Preparation: Prepare a dilute solution of the 2-HEA sample in a high-purity solvent like methanol or acetone. An internal standard may be used for enhanced quantitative accuracy.

-

GC Conditions (Typical):

-

Injector Temperature: 220-250°C.

-

Detector Temperature: 250-275°C.

-

Oven Program: Start at a low temperature (e.g., 40-60°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure separation of all components.[17]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

-

-

Analysis: Identify the 2-HEA peak based on its retention time, as determined by running a pure standard. Calculate the purity by the area percent method, comparing the peak area of 2-HEA to the total area of all peaks in the chromatogram.

Water Content by Karl Fischer Titration (ASTM E203)

Objective: To determine the amount of water present in the 2-HEA sample.

Methodology:

-

Instrument: Volumetric or coulometric Karl Fischer titrator.

-

Reagents: Anhydrous methanol (or other suitable solvent), Karl Fischer reagent.

-

Procedure:

-

Titrator Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable, anhydrous endpoint. This step removes any residual moisture from the solvent.

-

Sample Addition: Accurately weigh a specific quantity of the 2-HEA sample and inject it directly into the conditioned titration vessel.[1]

-

Titration: The sample is stirred to dissolve, and the water it contains is titrated with the Karl Fischer reagent. The instrument automatically detects the endpoint when all water has been consumed.

-

-

Calculation: The instrument calculates the water content based on the volume of titrant consumed and the previously determined titer (water equivalence factor) of the reagent.[1] The result is typically expressed as a weight percentage.

Acidity Determination (ASTM D1613)

Objective: To measure the total acid content in the sample, calculated as acrylic acid.[18][19]

Methodology:

-

Apparatus: 10 mL or 25 mL buret, 250 mL Erlenmeyer flask.

-

Reagents:

-

Titrant: Standardized 0.05 N aqueous sodium hydroxide (NaOH) solution.

-

Solvent: Isopropyl alcohol or a suitable solvent mixture that is neutral to the indicator.

-

Indicator: Phenolphthalein solution.

-

-

Procedure:

-

Accurately weigh a sample of 2-HEA into the Erlenmeyer flask.

-

Add a measured volume of the neutral solvent to dissolve the sample.

-

Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

-

Titrate the sample with the standardized NaOH solution, swirling the flask continuously, until the first permanent, faint pink color appears and persists for at least 30 seconds.[18]

-

-

Calculation: The acidity, expressed as weight percent acrylic acid, is calculated using the volume and normality of the NaOH titrant and the weight of the sample.

Viscosity Measurement

Objective: To determine the dynamic or kinematic viscosity of 2-HEA.

Methodology (using a glass capillary viscometer, e.g., Ubbelohde type):

-

Apparatus: Ubbelohde viscometer, constant temperature water bath, stopwatch.

-

Procedure:

-

Ensure the viscometer is clean and dry.

-

Place the viscometer in the constant temperature bath (e.g., 25°C) and allow it to equilibrate.

-

Introduce a precise volume of the 2-HEA sample into the viscometer.

-

Using suction, draw the liquid up through the capillary tube past the upper timing mark.

-

Release the suction and accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

-

Repeat the measurement several times to ensure reproducibility.

-

-

Calculation: The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying the measured flow time by the viscometer's calibration constant. The dynamic viscosity (in mPa·s or centipoise) can be found by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[20]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is toxic in contact with skin, harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[6][21] It is also very toxic to aquatic life.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[22]

-

Handling: Use only in a well-ventilated area or with appropriate exhaust ventilation. Avoid breathing vapors or mist.[23]

-

Storage: 2-HEA is prone to spontaneous polymerization, which can be initiated by heat, light, or peroxides.[3] It must be stored with an inhibitor (like MEHQ) and under an air atmosphere, as oxygen is required for the inhibitor to be effective.[9][11] Store in a cool, dark, well-ventilated place, away from heat sources and incompatible materials (acids, bases, peroxides, metals).[9]

Conclusion

This compound is a monomer of significant industrial and scientific importance, primarily due to its versatile chemical nature. A thorough understanding of its physical properties, chemical reactivity, and proper analytical characterization is essential for its effective and safe use in research, development, and manufacturing. The data and protocols presented in this guide serve as a comprehensive resource for professionals working with this valuable chemical intermediate.

References

- 1. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 2. mt.com [mt.com]

- 3. Page loading... [guidechem.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. gmpinsiders.com [gmpinsiders.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. radtech.org [radtech.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. researchgate.net [researchgate.net]

- 16. scitepress.org [scitepress.org]

- 17. brjac.com.br [brjac.com.br]

- 18. file.yizimg.com [file.yizimg.com]

- 19. store.astm.org [store.astm.org]

- 20. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 21. researchgate.net [researchgate.net]

- 22. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 23. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

2-Hydroxyethyl acrylate monomer structure and reactivity

An In-depth Technical Guide to 2-Hydroxyethyl Acrylate (2-HEA): Structure, Reactivity, and Applications

Introduction

This compound (2-HEA) is a bifunctional organic compound with the chemical formula C₅H₈O₃.[1] As a monomer, it is distinguished by the presence of two highly reactive functional groups: a polymerizable acrylate group and a primary hydroxyl group.[2] This dual functionality makes 2-HEA a versatile building block in polymer synthesis, enabling the creation of polymers with tailored properties such as hydrophilicity, adhesion, and cross-linking capabilities.[3]

This technical guide provides a comprehensive overview of the structure, properties, reactivity, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in drug development who utilize functional polymers in their work. The guide covers key aspects from fundamental chemical properties to its application in advanced systems like hydrogels for drug delivery.[2][4]

Chemical Structure and Properties

2-HEA is a clear, colorless, viscous liquid with a mild, ester-like odor.[5][6] Its structure consists of a vinyl group attached to a carbonyl group, forming the acrylate moiety, and an ethyl chain terminated by a hydroxyl group.

Caption: Chemical structure of this compound (2-HEA).

Physical and Chemical Properties

The physical and chemical properties of 2-HEA are summarized in the table below. It is miscible with water and soluble in most common organic solvents.[7]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [5][6] |

| Molar Mass | 116.11 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [5] |

| Odor | Sweet, pleasant, ester-like | [5][6] |

| Density | 1.106 g/cm³ at 25°C | [6] |

| Boiling Point | 200°C at 1013 hPa | [6][8] |

| Freezing Point | < -60°C | [6][8] |

| Flash Point | 101°C | [6] |

| Vapor Pressure | 0.1 mbar at 21.4°C | [6][8] |

| Water Solubility | 1000 g/L at 20°C (Miscible) | [5][8] |

| Viscosity | 11.17 mPa·s at 25°C | [6] |

| log Kow (Partition Coeff.) | -0.17 to -0.21 | [5][8] |

Reactivity and Polymerization

2-HEA's reactivity is dominated by its two functional groups. The acrylate group readily undergoes free-radical polymerization, while the hydroxyl group can participate in subsequent reactions like esterification or react with isocyanates and epoxides for cross-linking.[2][7]

Polymerization

2-HEA can form homopolymers and can be copolymerized with a wide range of other monomers, including acrylic acid and its salts, methacrylates, styrene, and butadiene.[6] This allows for the synthesis of polymers with diverse properties. Polymerization can be initiated by heat, light, or catalysts and may occur exothermically and violently if not controlled.[5] For this reason, 2-HEA is typically supplied with an inhibitor, such as hydroquinone methyl ether (MEHQ), to prevent premature polymerization.[6][7]

Several polymerization techniques can be employed:

-

Bulk Polymerization : Polymerizing the monomer in its pure form. This can lead to high molecular weight, cross-linked polymers that are often insoluble.[9][10]

-

Solution Polymerization : The monomer is dissolved in a solvent, which helps dissipate heat and control viscosity.

-

Atom Transfer Radical Polymerization (ATRP) : A controlled/"living" polymerization technique that allows for the synthesis of well-defined polymers with low polydispersity, even in aqueous solutions.[9][11]

Caption: Generalized workflow for free-radical polymerization of 2-HEA.

Experimental Protocols

Synthesis of this compound

A common industrial method for synthesizing 2-HEA is the reaction of acrylic acid with ethylene oxide.[12]

Materials:

-

Acrylic acid

-

Ethylene oxide

-

Catalyst (e.g., triethylamine or a trivalent chromium salt)[12][13]

-

Polymerization inhibitor (e.g., hydroquinone)

-

Autoclave or suitable pressure reactor

Protocol:

-

Charge a 1L autoclave with acrylic acid (e.g., 108 g, 1.5 mol) and a catalyst like triethylamine (e.g., 2 g, 0.019 mol).[12]

-

Seal the autoclave and purge with an inert gas like nitrogen.

-

Introduce ethylene oxide (e.g., 88 g, 2 mol) into the sealed reactor.

-

Heat the mixture with stirring to approximately 70°C and maintain for 12 hours.[12]

-

After the reaction period, cool the mixture to room temperature.

-

The resulting product is a crude mixture containing 2-HEA.

Purification

Purification is critical to remove unreacted starting materials, catalyst, and by-products. Vacuum distillation is a common method.[12][13]

Protocol:

-

Transfer the crude reaction mixture to a distillation flask suitable for vacuum distillation.

-

Connect the flask to a vacuum distillation apparatus.

-

Gently heat the mixture. The 2-HEA product will distill at a temperature range of approximately 64-88°C, depending on the pressure.[12][13]

-

Collect the colorless, purified 2-HEA fraction. The catalyst and higher boiling point impurities will remain in the distillation residue.[13]

Polymerization via ATRP (Atom Transfer Radical Polymerization)

This protocol is adapted from the homopolymerization of 2-HEA as described in the literature.[11]

Materials:

-

Purified this compound (2-HEA) monomer

-

Initiator (e.g., methyl 2-bromopropionate, MBP)

-

Catalyst (e.g., Copper(I) bromide, CuBr)

-

Ligand (e.g., 2,2'-bipyridine, bpy)

-

Solvent (e.g., deionized water or bulk)

-

Schlenk flask or glass tube

-

Nitrogen or Argon source

-

Oil bath

Protocol:

-

To a glass tube or Schlenk flask, add the catalyst (CuBr) and ligand (bpy). For a typical reaction, the molar ratio of Monomer:Initiator:Cu:Ligand might be 100:1:1:2.[11]

-

Add the 2-HEA monomer and solvent (if not a bulk polymerization). For an aqueous polymerization, a 1:1 volume ratio of monomer to water can be used.[11]

-

Add the initiator (MBP).

-

Seal the tube or flask with a rubber septum and perform three freeze-pump-thaw cycles to degas the mixture.

-

Backfill with an inert gas (N₂ or Ar) and place the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 90°C).[11]

-

Allow the polymerization to proceed for the desired time to achieve the target conversion.

-

To quench the reaction, cool the tube in an ice bath and expose the mixture to air.

-

To isolate the polymer, dissolve the mixture in a suitable solvent (e.g., DMF) and pass it over a column of neutral alumina to remove the copper catalyst. The polymer can then be precipitated from a non-solvent, filtered, and dried in a vacuum oven.[11]

Applications in Drug Development

The hydrophilicity and biocompatibility of polymers derived from 2-HEA, known as poly(this compound) or PHEA, make them highly valuable in biomedical applications.[9][10]

Hydrogels for Drug Delivery

PHEA can be cross-linked to form hydrogels—three-dimensional polymer networks that can absorb and retain large amounts of water.[2] These hydrogels are structurally similar to the native extracellular matrix, making them excellent candidates for drug delivery systems and tissue engineering scaffolds.[14][15]

The hydroxyl groups on the polymer backbone provide sites for attaching drug molecules, and the porous nature of the hydrogel allows for the controlled, sustained release of therapeutic agents.[4][16]

Caption: Conceptual diagram of a 2-HEA-based hydrogel for drug delivery.

Safety and Handling

2-HEA is a hazardous chemical that requires careful handling. It is corrosive to tissues, harmful if swallowed, and toxic in contact with skin.[5][17][18]

| Hazard | Precaution / Information | Reference(s) |

| Personal Protection | Wear protective gloves, chemical safety goggles or face shield, and appropriate protective clothing. Use in a well-ventilated area or chemical fume hood. | [19][20][21] |

| Polymerization Hazard | Can polymerize violently if heated or contaminated. The reaction is exothermic and may rupture containers. | [5] |

| Storage | Store in a cool, dry, well-ventilated area below 35°C. Must be stored under air (not inert gas) as oxygen is required for the stabilizer to function. | [6][19] |

| Inhibitor | Typically contains an inhibitor (e.g., 250 ± 50 ppm MEHQ). Over time, inhibitor levels can deplete, increasing polymerization risk. | [6][22] |

| Spills | Absorb spills with inert material (sand, vermiculite). Prevent entry into drains or waterways. | [19][23] |

| First Aid (Skin/Eyes) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [18][21][23] |

Conclusion

This compound is a highly functional and reactive monomer with significant utility in polymer science. Its unique combination of a polymerizable acrylate group and a reactive hydroxyl group allows for the synthesis of advanced polymers with applications ranging from industrial coatings and adhesives to sophisticated biomedical materials.[2] For researchers in drug development, 2-HEA-based hydrogels offer a promising platform for creating biocompatible and effective drug delivery systems.[4][14] Adherence to strict safety and handling protocols is essential when working with this versatile yet hazardous compound.

References

- 1. Hydroxyethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. kowachemical.com [kowachemical.com]

- 4. polysciences.com [polysciences.com]

- 5. This compound | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jamorin.com [jamorin.com]

- 7. This compound | 818-61-1 [chemicalbook.com]

- 8. This compound (2-HEA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 9. Polymerization and characterization of this compound [open.metu.edu.tr]

- 10. Polymerization of this compound in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Page loading... [guidechem.com]

- 13. US3875211A - Process for preparing 2-hydroxyalkylacrylates and 2-hydroxyalkylmethacrylates - Google Patents [patents.google.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. chemicalbook.com [chemicalbook.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. jamorin.com [jamorin.com]

- 23. ICSC 1723 - this compound [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Health and Safety Handling of 2-Hydroxyethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Hydroxyethyl acrylate (2-HEMA). The following sections detail the toxicological properties, handling procedures, emergency protocols, and waste disposal of this compound, with a focus on quantitative data and established safety workflows.

Toxicological Profile

This compound is a hazardous chemical that can cause severe health effects upon exposure. It is classified as toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[1][2] Furthermore, it is a known skin sensitizer, which can lead to allergic reactions upon repeated exposure.[3][4] Inhalation of vapors or mists may cause chemical burns to the respiratory tract and can lead to lung edema, with symptoms potentially being delayed for several hours.[1][4]

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 548 mg/kg | [2][5] |

| Dermal | Rabbit | LD50: 298 mg/kg | [5] |

| Dermal | Rat | LD50 > 1000 mg/kg | [2][6] |

| Inhalation | Rat | LCLo: 500 ppm (4 h) | [5] |

Table 2: Ecotoxicity Data for this compound

| Organism | Test | Value | Reference |

| Fish (Pimephales promelas) | 96h LC50 | 4.8 mg/L | [6] |

| Daphnia magna | 48h LC50 | 5.2 mg/L | [6] |

| Algae (Pseudokirchneriella subcapitata) | 72h EC50 | 6 mg/L | [6] |

Experimental Protocols

a. Skin Sensitization Assessment: Guinea Pig Maximization Test (GPMT)

The Guinea Pig Maximization Test is a standard method for assessing the potential of a substance to cause skin sensitization.

Methodology:

-

Induction Phase:

-

Intradermal Induction: Guinea pigs are injected with the test substance (e.g., 2-HEMA) in a suitable vehicle, often with an adjuvant to enhance the immune response.

-

Topical Induction: One week after the intradermal injections, the same area of skin is treated topically with the test substance, usually under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance applied to a fresh, untreated area of skin.

-

-

Evaluation:

-

The challenge sites are observed for signs of erythema and edema at 24, 48, and 72 hours after patch removal.

-

The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential.

-

Studies have shown that 2-HEMA can induce skin sensitization in guinea pigs, with the frequency of response being dependent on the concentration used for induction.[7]

Health and Safety Handling Precautions

a. Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to 2-HEMA, a combination of engineering controls and personal protective equipment should be utilized.

-

Engineering Controls: Always handle 2-HEMA in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, laminate film) and a lab coat or chemical-resistant suit to prevent skin contact.[3][6][8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[3]

-

b. Storage and Handling

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][8]

-

Protect from direct sunlight.[2]

-

Keep containers tightly closed when not in use.[3]

-

2-HEMA must be stored under air, not inert gases, as oxygen is required for the stabilizer to be effective.[9] The storage temperature should not exceed 35°C.[9]

-

Avoid contact with incompatible materials such as acids, bases, peroxides, and metals.[2]

-

The substance can polymerize due to heat, light, or contact with peroxides, which may lead to a violent reaction or explosion.[8]

Emergency Procedures

a. First Aid Measures

Immediate medical attention is crucial in all cases of exposure to 2-HEMA.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3] Removal of contact lenses should only be done by skilled personnel.[1]

-

Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention.[3]

-

Inhalation: Move the exposed person to fresh air immediately.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting.[1][3] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[1][8]

b. Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate the area and move upwind.[1]

-

Wear appropriate personal protective equipment, including respiratory protection.[1]

-

Contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[1][2]

-

Collect the absorbed material into a suitable, labeled container for disposal.[1]

-

Wash the spill area and decontaminate all protective clothing and equipment.[1]

Waste Disposal

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[1][10] Do not allow the chemical to enter drains or waterways.[8] Waste materials should be handled by a licensed professional waste disposal service.[10]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and response workflows for handling this compound.

Caption: Workflow for responding to a this compound spill.

Caption: Decision tree for first aid procedures following 2-HEMA exposure.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. gjchemical.com [gjchemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. Sensitizing potential of 2-hydroxyethylmethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICSC 1723 - this compound [inchem.org]

- 9. jamorin.com [jamorin.com]

- 10. This compound | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Polymerization Mechanisms of 2-Hydroxyethyl Acrylate (2-HEA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental polymerization mechanisms of 2-Hydroxyethyl acrylate (2-HEA), a versatile monomer crucial in the development of advanced materials for biomedical applications, including hydrogels, drug delivery systems, and biocompatible coatings.[1][2] This document details the core principles of free-radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of 2-HEA, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these techniques.

Free-Radical Polymerization of 2-HEA

Free-radical polymerization is a conventional and widely used method for polymerizing vinyl monomers like 2-HEA. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Due to strong intermolecular hydrogen bonding, the bulk polymerization of 2-HEA exhibits a high activation energy.[3][4] The polymerization is often characterized by an autoacceleration effect, also known as the gel effect or Trommsdorff-Norrish effect, particularly in bulk, leading to a rapid increase in polymerization rate and molecular weight.[2][3] This phenomenon arises from a decrease in the termination rate as the viscosity of the medium increases. The polymerization is highly exothermic, which can make temperature control challenging.[3]

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Activation Energy (Bulk Polymerization) | 155.8 kJ/mol | Bulk polymerization under vacuum. | [3][4] |

| Monomer Conversion | Up to 100% | Bulk polymerization at 50-70°C. | [3] |

| Effect of Initiator Concentration | Rate of polymerization increases with initiator concentration. | General free-radical kinetics. | [5] |

Experimental Protocol: Bulk Free-Radical Polymerization of 2-HEA

This protocol is based on methodologies described in the literature for the bulk polymerization of 2-HEA.[3]

1.2.1. Materials

-

This compound (2-HEA), purified to remove inhibitors and diacrylate impurities.

-

Initiator, e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

-

Methanol (for quenching and purification).

-

Glass ampoules or reaction vessel.

-

Vacuum line.

-

Constant temperature oil bath.

1.2.2. Monomer Purification

It is crucial to purify 2-HEA before polymerization to remove the inhibitor (typically hydroquinone or its methyl ether) and any diacrylate impurities that can lead to crosslinking.[3]

-

Dissolve the 2-HEA monomer in water (e.g., 25% by volume).

-

Extract the aqueous solution multiple times with hexane to remove diacrylates.

-

Salt out the aqueous solution with NaCl (e.g., 200 g/L).

-

Extract the monomer from the salted aqueous phase using diethyl ether.

-

Dry the ether phase over anhydrous magnesium sulfate.

-

Remove the ether using a rotary evaporator.

-

Distill the purified monomer under vacuum immediately before use.

1.2.3. Polymerization Procedure

-

Add the desired amount of purified 2-HEA and initiator (e.g., 0.1 wt% AIBN) to a glass ampoule.

-

Degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Seal the ampoule under vacuum.

-

Submerge the sealed ampoule in a constant temperature oil bath set to the desired reaction temperature (e.g., 60 °C).

-

Allow the polymerization to proceed for the desired time.

-

To quench the reaction, remove the ampoule from the oil bath and cool it rapidly.

-

Break open the ampoule and dissolve or swell the polymer in a suitable solvent like methanol to remove any unreacted monomer.

-

Precipitate the polymer in a non-solvent if soluble, or wash the polymer extensively if it is an insoluble hydrogel.

-

Dry the resulting poly(this compound) (PHEA) to a constant weight under vacuum.

Mechanistic Diagram

Caption: Mechanism of Free-Radical Polymerization.

Atom Transfer Radical Polymerization (ATRP) of 2-HEA

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The control is achieved through a reversible deactivation of the growing polymer chains with a transition metal catalyst. For 2-HEA, ATRP has been successfully performed in both bulk and solution.[6]

Quantitative Data

| Parameter | Value/Range | Conditions | Reference |

| Monomer:Initiator:Catalyst:Ligand Ratio | e.g., 100:1:1:2 | Typical ratio for controlled polymerization. | [6] |

| Polydispersity Index (Mw/Mn) | 1.1 - 1.3 | Well-controlled ATRP of 2-HEA. | [6] |

| Molecular Weight vs. Conversion | Linear increase | Characteristic of a controlled/"living" polymerization. | [7] |

| Reaction Temperature | 50 - 90 °C | Dependent on the catalyst system and solvent. | [6] |

Experimental Protocol: ATRP of 2-HEA

This protocol is a representative example based on literature procedures for the ATRP of 2-HEA.[6]

2.2.1. Materials

-

Purified this compound (2-HEA).

-

Initiator: e.g., Ethyl 2-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (MBP).

-

Catalyst: e.g., Copper(I) bromide (CuBr).

-

Ligand: e.g., 2,2'-bipyridine (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

-

Solvent (optional): e.g., N,N-Dimethylformamide (DMF), water.

-

Schlenk flask or glovebox.

-

Syringes for deoxygenated liquid transfer.

2.2.2. Polymerization Procedure

-

To a Schlenk flask, add the catalyst (e.g., CuBr) and ligand (e.g., bpy).

-

Seal the flask and cycle between vacuum and an inert atmosphere (e.g., argon or nitrogen) three times to remove oxygen.

-

Add the purified 2-HEA monomer and solvent (if any) to the flask via a deoxygenated syringe.

-

Stir the mixture to allow the formation of the copper-ligand complex.

-

Add the initiator (e.g., EBiB) via a deoxygenated syringe to start the polymerization.

-

Place the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).

-

Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).

-

To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

-

Dilute the mixture with a suitable solvent (e.g., THF or DMF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Mechanistic Diagram

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of 2-HEA

RAFT polymerization is another powerful controlled radical polymerization technique known for its versatility and tolerance to a wide range of functional monomers, including 2-HEA. Control is achieved through the use of a RAFT agent, which is a thiocarbonylthio compound that reversibly transfers between growing polymer chains.

Quantitative Data

| Parameter | Value/Range | Conditions | Reference |

| RAFT Agent | Dibenzyltrithiocarbonate (DBTTC), etc. | Choice depends on monomer and reaction conditions. | [8] |

| Polydispersity Index (Mw/Mn) | 1.1 - 1.4 | Controlled RAFT polymerization. | [9] |

| Monomer Conversion | High conversions achievable | With good control over molecular weight. | [10] |

| Reaction Temperature | 60 - 90 °C | Typical range for RAFT polymerization. | [10] |

Experimental Protocol: RAFT Polymerization of 2-HEA

This protocol provides a general procedure for the RAFT polymerization of 2-HEA in solution.

3.2.1. Materials

-

Purified this compound (2-HEA).

-

RAFT agent: e.g., Dibenzyltrithiocarbonate (DBTTC) or 2-cyano-2-propyl dodecyl trithiocarbonate (CPDTC).

-

Initiator: e.g., Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA).

-

Solvent: e.g., 1,4-Dioxane, DMF, or a mixture of solvents.

-

Schlenk flask or reaction vessel with a condenser.

3.2.2. Polymerization Procedure

-

In a Schlenk flask, dissolve the 2-HEA monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator is crucial for controlling the molecular weight and must be calculated based on the target degree of polymerization.

-

Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by freeze-pump-thaw cycles.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) under an inert atmosphere.

-

Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion and molecular weight.

-

After the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

The polymer can be isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.

Mechanistic Diagram

Caption: Mechanism of Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the polymerization of 2-HEA, applicable to the techniques described above with specific modifications for each method.

Caption: General Experimental Workflow for 2-HEA Polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. Polymerization and characterization of this compound [open.metu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Polymerization of this compound in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimizing the generation of narrow polydispersity ‘arm-first’ star polymers made using RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Solubility Profile of 2-Hydroxyethyl Acrylate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxyethyl acrylate (2-HEA), a versatile monomer widely utilized in the synthesis of polymers for various applications, including in the biomedical and pharmaceutical fields. Understanding the solubility of 2-HEA in common laboratory solvents is critical for its effective use in research, development, and manufacturing processes.

Core Data Presentation: Solubility of this compound